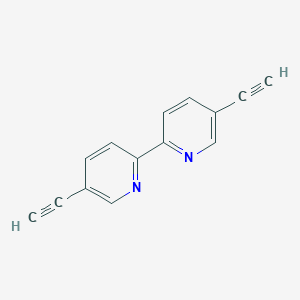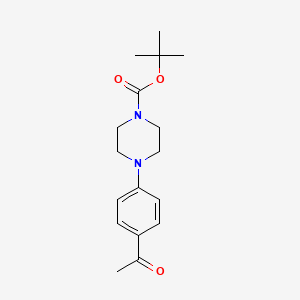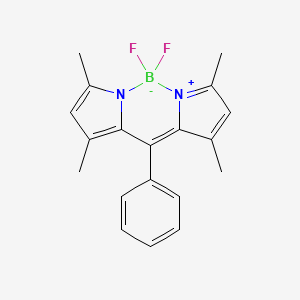![molecular formula C15H10O3 B3069190 [1,1'-Biphenyl]-3,4',5-tricarbaldehyde CAS No. 187281-19-2](/img/structure/B3069190.png)
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde
Übersicht
Beschreibung
[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is an organic compound characterized by the presence of three aldehyde groups attached to a biphenyl structure
Wirkmechanismus
Target of Action
The primary target of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is the PD-1/PD-L1 pathway . This pathway plays a significant role in cancer immunotherapy, and the compound’s interaction with this pathway is believed to be crucial for its action .
Mode of Action
[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde interacts with its targets by inhibiting the PD-1/PD-L1 pathway . The compound is a small-molecule inhibitor of this pathway, with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . It binds to PD-L1 at its PD-1 binding site to occupy the hydrophobic cleft .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is a critical component of the immune system’s response to cancer . By inhibiting this pathway, [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde can potentially disrupt the growth and spread of cancer cells .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and effectiveness .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde’s action are primarily related to its inhibition of the PD-1/PD-L1 pathway . By blocking this pathway, the compound can potentially disrupt the growth and spread of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde. For instance, the compound’s effectiveness can be affected by factors such as the presence of other chemicals, temperature, pH, and the specific characteristics of the biological environment in which it is used . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of biphenyl derivatives using Vilsmeier-Haack reaction, where a biphenyl compound is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde may involve large-scale formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron or aluminum chloride) facilitate substitution reactions.
Major Products:
Oxidation: Biphenyl-3,4’,5-tricarboxylic acid.
Reduction: Biphenyl-3,4’,5-trimethanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4-carbaldehyde: Contains only one aldehyde group, limiting its functionality compared to [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde.
[1,1’-Biphenyl]-2,2’-dicarbaldehyde: Contains two aldehyde groups, offering different reactivity and applications.
Uniqueness: [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is unique due to the presence of three reactive aldehyde groups, providing multiple sites for chemical modification and enabling the synthesis of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVJHHSKAJGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


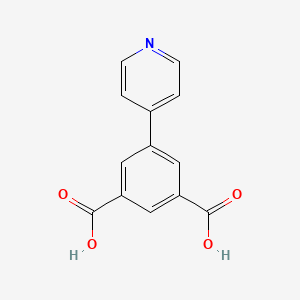

![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)
![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)
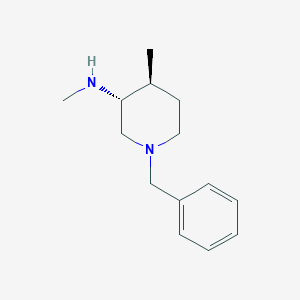
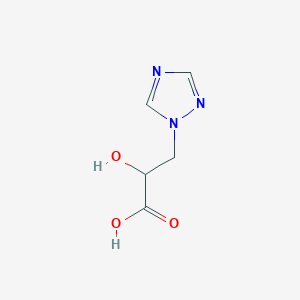
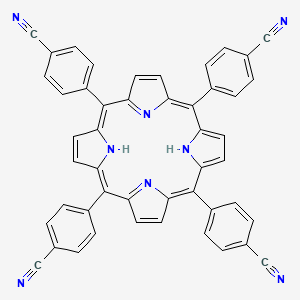
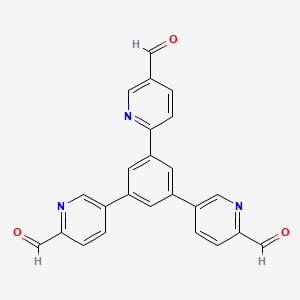
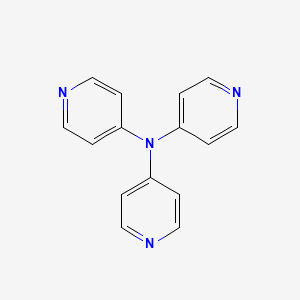
![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)
